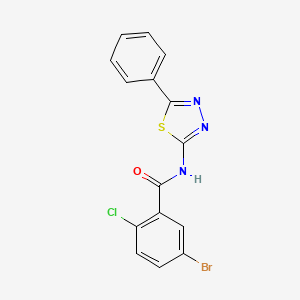

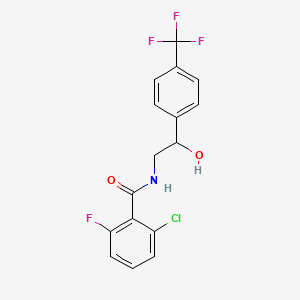

1-(2-chloro-5-nitrophenyl)-N-methylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-chloro-5-nitrophenyl)ethanone” is an organic compound with the chemical formula C8H6ClNO3 . It is used as an intermediate in organic synthesis for the production of various drugs, dyes, pesticides, and other compounds .

Synthesis Analysis

A series of “1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones” were synthesized from 2-chloro-5-nitroacetophenone with various substituted benzaldehydes by crossed-Aldol condensation . The synthesized compounds have been characterized by their physical constants and spectral data .Molecular Structure Analysis

The molecular formula of “1-(2-chloro-5-nitrophenyl)ethanone” is C8H6ClNO3 . The UV, IR, NMR spectral data of these “1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenone” compounds has been correlated with Hammett substituent constants, F and R parameters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones” include crossed-Aldol condensation .Physical And Chemical Properties Analysis

The molecular weight of “1-(2-chloro-5-nitrophenyl)ethanone” is 199.591 . It has a density of 1.4±0.1 g/cm3, and a boiling point of 244.8±20.0 °C at 760 mmHg .科学的研究の応用

Facile Synthesis and Characterization of Compounds

Researchers have developed methods for synthesizing diversely functionalized unsymmetrical mono-carbonyl curcuminoids, employing techniques like SC-XRD and DFT/DTDFT studies. These methods are crucial for creating compounds with potential applications in materials science and pharmacology due to their novel optical and electronic properties (Khalid et al., 2020).

Antimalarial Activity

A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds highlights the medicinal chemistry application of nitroaromatic compounds. These findings are significant for developing new antimalarial agents, showcasing the compound's potential in therapeutic applications (Werbel et al., 1986).

Biodegradation Studies

Research into the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) with municipal anaerobic sludge illustrates the environmental science application of nitro compounds. Understanding the degradation pathways is vital for developing strategies to mitigate pollution from explosives (Hawari et al., 2000).

Organic Synthesis Enhancements

The development of convenient methods for N-1 arylation of uracil derivatives shows the importance of nitro compounds in enhancing organic synthesis techniques. These methods have implications for synthesizing nucleoside analogs and other biologically active compounds (Gondela & Walczak, 2006).

Corrosion Inhibition

Studies on the synthesis and corrosion inhibition potential of novel Schiff bases on mild steel in acidic medium demonstrate the application of nitro compounds in materials science, specifically in corrosion protection. This research is crucial for developing new materials with enhanced durability and lifespan (Pandey et al., 2017).

Safety and Hazards

While specific safety and hazard information for “1-(2-chloro-5-nitrophenyl)-N-methylmethanamine” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

将来の方向性

特性

IUPAC Name |

1-(2-chloro-5-nitrophenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTNCUPHKWUHMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-5-nitrophenyl)-N-methylmethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)

![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)

![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)

![N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2883451.png)

![N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2883452.png)

![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883453.png)